5.6‑Fold Higher Human MAO‑A Potency Compared to a Structural Analog Lacking the 4‑Phenyl‑5‑oxo Motif
The target compound (BDBM50075994) inhibits recombinant human MAO‑A with an IC₅₀ of 9 nM [1]. A closely related analog, BDBM50075966 (ChEMBL3415614), which retains a triazole core but exhibits a different substitution pattern, inhibits the same enzyme with an IC₅₀ of 50 nM [2]. Both values were derived from the same assay format (human recombinant MAO‑A expressed in Sf9 cells, 5‑hydroxytryptamine substrate).
| Evidence Dimension | Human recombinant MAO‑A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9 nM (BDBM50075994 / ChEMBL3415785) |
| Comparator Or Baseline | IC₅₀ = 50 nM (BDBM50075966 / ChEMBL3415614) |
| Quantified Difference | 5.6‑fold lower IC₅₀ (i.e., higher potency) for the target compound |
| Conditions | Recombinant human MAO‑A expressed in Sf9 insect cells; 5‑hydroxytryptamine substrate; hydrogen peroxide production detection; 1 h incubation [1][2] |
Why This Matters
A 5.6‑fold potency advantage directly translates to a lower compound concentration required to achieve the same enzyme inhibition, which in drug discovery programs can significantly impact both in vitro assay design and in vivo dose projections.
- [1] BindingDB BDBM50075994 (ChEMBL3415785). IC₅₀ 9 nM for human MAO‑A. BindingDB / ChEMBL, accessed 2026. View Source
- [2] BindingDB BDBM50075966 (ChEMBL3415614). IC₅₀ 50 nM for human MAO‑A. BindingDB / ChEMBL, accessed 2026. View Source
